Zika virus-IN-1
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Overview
Description
Zika virus-IN-1 is a chemical compound designed to inhibit the replication and spread of the Zika virus. The Zika virus is a mosquito-borne flavivirus that has caused significant public health concerns due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults . This compound has emerged as a promising candidate in the fight against this virus, offering potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zika virus-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically begins with the preparation of a key intermediate through a series of chemical reactions such as condensation, cyclization, and functional group modifications . The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, selecting appropriate equipment, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Zika virus-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities. These derivatives can be further studied for their efficacy and safety in inhibiting the Zika virus .
Scientific Research Applications
Zika virus-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical studies to understand its reactivity and interaction with other molecules.
Biology: Researchers use this compound to study the biological pathways involved in Zika virus replication and to identify potential targets for therapeutic intervention.
Medicine: The compound is being investigated for its potential as an antiviral drug to treat Zika virus infections.
Mechanism of Action
Zika virus-IN-1 exerts its effects by targeting specific molecular pathways involved in the replication and spread of the Zika virus. The compound inhibits the activity of viral enzymes, such as the RNA-dependent RNA polymerase, which is essential for viral replication . Additionally, this compound interferes with the virus’s ability to evade the host’s immune response by blocking the degradation of key immune signaling proteins . This dual mechanism of action makes this compound a potent inhibitor of Zika virus replication and pathogenesis .
Comparison with Similar Compounds
Similar Compounds
Several compounds have been identified as potential inhibitors of the Zika virus, including:
1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine: This compound has shown low micromolar antiviral activity against the Zika virus.
1H-1,2,3-Triazole Based Compounds: These compounds have demonstrated significant binding affinity for viral proteins and have been evaluated for their antiviral activities.
Emricasan: This compound protects nerve cells from death without directly inhibiting the Zika virus.
Uniqueness of Zika virus-IN-1
This compound stands out due to its dual mechanism of action, targeting both viral replication and immune evasion pathways. This makes it a more comprehensive inhibitor compared to other compounds that may only target a single aspect of the virus’s life cycle. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C30H37N3O3Si |
---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
(1R,3aS)-2-anilino-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |
InChI |
InChI=1S/C30H37N3O3Si/c1-30(2,3)37(5,6)36-26-19-17-22(20-27(26)35-4)28-32-24-15-11-10-12-21(24)16-18-25(32)29(34)33(28)31-23-13-8-7-9-14-23/h7-15,17,19-20,25,28,31H,16,18H2,1-6H3/t25-,28+/m0/s1 |
InChI Key |
MSLXSQHECDWKQM-LBNVMWSVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[C@@H]2N3[C@@H](CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)OC |
Origin of Product |
United States |
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